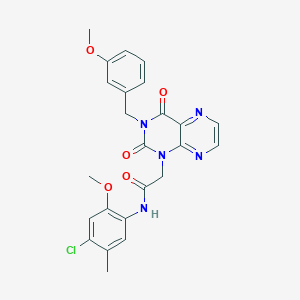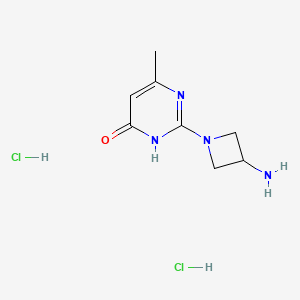
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(3-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(3-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22ClN5O5 and its molecular weight is 495.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(3-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(3-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
Research has explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the metabolic pathways and potential toxicological implications of similar compounds. These findings can be relevant for understanding the metabolism and safety profile of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(3-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide, especially in pharmaceutical or agricultural applications (Coleman et al., 2000).
Synthesis and Evaluation of Imaging Probes
Another study focused on the synthesis and in vivo evaluation of a compound as an imaging probe for 5-HT2A receptors, illustrating the process of labeling and evaluating compounds for potential use in medical imaging and diagnostics. Such methodologies could be applicable for designing imaging agents based on the structure of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(3-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide (Prabhakaran et al., 2006).
Co-crystals and Salt Formation
Research on the structural study of co-crystals and salts of quinoline derivatives having an amide bond offers insights into the potential for N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(3-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide to form co-crystals or salts, which could be relevant for its formulation and application in drug development or material science (Karmakar et al., 2009).
Enzyme Inhibitory Activities
A study on the synthesis, molecular docking, and enzyme inhibitory activities of new triazole analogues showcases how compounds can be designed and evaluated for their potential as enzyme inhibitors, which could be relevant for the development of therapeutics based on the structure of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(3-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide (Virk et al., 2018).
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-[(3-methoxyphenyl)methyl]-2,4-dioxopteridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O5/c1-14-9-18(19(35-3)11-17(14)25)28-20(31)13-29-22-21(26-7-8-27-22)23(32)30(24(29)33)12-15-5-4-6-16(10-15)34-2/h4-11H,12-13H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPDBPGGUWMTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(3-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2884712.png)


![1-(2-fluorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2884720.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2884721.png)
![N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2884724.png)


![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B2884727.png)
![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime](/img/structure/B2884728.png)



![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-benzoxazole](/img/structure/B2884735.png)